molecular formula C16H13F3N4O4S B5574534 (2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide

(2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide

Cat. No.: B5574534
M. Wt: 414.4 g/mol
InChI Key: KNESRXNQXJICEB-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes methoxy, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Benzylidene Intermediate: This involves the reaction of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde with hydrazinecarbothioamide under controlled conditions.

    Condensation Reaction: The benzylidene intermediate undergoes a condensation reaction to form the final product. This step requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide can undergo various chemical reactions, including:

  • Oxidation

Properties

IUPAC Name

[(E)-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O4S/c1-26-14-6-9(8-21-22-15(20)28)2-4-13(14)27-12-5-3-10(16(17,18)19)7-11(12)23(24)25/h2-8H,1H3,(H3,20,22,28)/b21-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNESRXNQXJICEB-ODCIPOBUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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